molecular formula C18H18F2N4O B2959902 N-[Cyano-(2,4-difluorophenyl)methyl]-1-cyclopentyl-5-methylpyrazole-4-carboxamide CAS No. 1465406-43-2

N-[Cyano-(2,4-difluorophenyl)methyl]-1-cyclopentyl-5-methylpyrazole-4-carboxamide

Cat. No. B2959902
M. Wt: 344.366
InChI Key: YLPOPODPYFFICO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, and density, and chemical properties like acidity or basicity, reactivity with other substances, and stability.


Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis and heterocyclic chemistry explores the utility of pyrazole derivatives in synthesizing complex molecules. For instance, enaminones have been used as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. This demonstrates the compound's role in creating bioactive molecules with potential therapeutic applications [S. Riyadh, 2011]. Another study describes the synthesis of new ring systems, including pyrazolo[3,4‐d][1,3]diazepine, showcasing the versatility of pyrazole derivatives in generating novel heterocyclic compounds with potential biological activities [O. Acevedo et al., 1985].

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, pyrazole derivatives serve as key intermediates in developing drugs targeting various diseases. Notably, PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) has been researched, indicating the compound's potential in neuroinflammation and neuropsychiatric disorders studies [A. Horti et al., 2019]. Another study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the therapeutic potential of pyrazole derivatives in cancer and inflammation treatments [A. Rahmouni et al., 2016].

Material Science and Sensing Applications

In material science, pyrazole derivatives have been investigated for their applications in sensing technologies. A study on N-(Cyano(naphthalen-1-yl)methyl)benzamides synthesis and crystal structures demonstrated these compounds' effectiveness in colorimetric sensing of fluoride anions, showcasing the potential of pyrazole derivatives in developing novel sensing materials [E. A. Younes et al., 2020].

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

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properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-1-cyclopentyl-5-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O/c1-11-15(10-22-24(11)13-4-2-3-5-13)18(25)23-17(9-21)14-7-6-12(19)8-16(14)20/h6-8,10,13,17H,2-5H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPOPODPYFFICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano-(2,4-difluorophenyl)methyl]-1-cyclopentyl-5-methylpyrazole-4-carboxamide

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